molecular formula C5H3BrN2O2 B1272049 4-Bromo-3-nitropyridine CAS No. 23056-44-2

4-Bromo-3-nitropyridine

Cat. No. B1272049
CAS RN: 23056-44-2
M. Wt: 202.99 g/mol
InChI Key: KVZNAGBWCCVHKG-UHFFFAOYSA-N
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Description

4-Bromo-3-nitropyridine is a compound that belongs to the class of organic compounds known as halopyridines, which are characterized by the presence of a halogen atom (in this case, bromine) attached to a pyridine ring. The nitro group attached to the pyridine ring further defines its chemical behavior and reactivity. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of bromo-nitropyridine derivatives can be achieved through various methods. For instance, 2-Bromomethyl-3-nitropyridine and its derivatives can be prepared from corresponding nitropicolines, as demonstrated in the synthesis of pyrazolo-pyridines when reacted with aromatic amines . Additionally, the self-condensation of 4-bromopyridine has been explored, resulting in a conjugated polymer with a complex structure . The nitration of pyridine N-oxide derivatives also yields bromo-nitropyridine compounds, with the N-oxide group directing the nitration to specific positions on the pyridine ring .

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined to be orthorhombic with the bromine ion nearly coplanar with the pyridine ring . Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of related compounds, providing insights into their geometric and electronic properties .

Chemical Reactions Analysis

Bromo-nitropyridine derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions with amines, which may lead to unexpected products such as nitro-group migration . Cross-coupling reactions have also been reported, where 4-bromopyridines are used to synthesize biaryl compounds, which are relevant in the synthesis of antitumor antibiotics . The reactivity of these compounds is influenced by the presence of the bromine and nitro groups, which can direct further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives are closely related to their molecular structure. The vibrational frequencies and spectra obtained from FT-IR and FT-Raman studies provide valuable information about the compound's physical properties . Quantum chemical calculations reveal properties such as HOMO-LUMO energies, electronegativity, and chemical potential, which are indicative of the compound's reactivity and stability . Additionally, the thermodynamic properties have been studied, showing the relationship between heat capacity, entropy, and enthalpy changes with temperature .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 4-Bromo-3-nitropyridine is used as an important raw material and intermediate in organic synthesis .
    • Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the desired end product. Typically, it would be used in reactions involving nucleophilic reagents .
    • Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of 4-Bromo-3-nitropyridine can facilitate the synthesis of a wide range of organic compounds .
  • Pharmaceuticals

    • Summary of Application : 4-Bromo-3-nitropyridine is used as an intermediate in the synthesis of pharmaceuticals .
    • Methods of Application : The compound can be used in various ways in pharmaceutical synthesis, depending on the specific drug being produced. For example, it can be used in reactions with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate .
    • Results or Outcomes : The use of 4-Bromo-3-nitropyridine in pharmaceutical synthesis can lead to the production of a variety of drugs. The specific results would depend on the other reagents and conditions used in the synthesis .
  • Agrochemicals

    • Summary of Application : 4-Bromo-3-nitropyridine is used as an intermediate in the synthesis of agrochemicals .
    • Methods of Application : As with pharmaceuticals, the methods of application in agrochemical synthesis can vary widely. The compound can be used in a variety of reactions to produce different agrochemicals .
    • Results or Outcomes : The use of 4-Bromo-3-nitropyridine in agrochemical synthesis can lead to the production of a variety of agrochemicals. The specific results would depend on the other reagents and conditions used in the synthesis .
  • Dyestuff Fields

    • Summary of Application : 4-Bromo-3-nitropyridine is used in the synthesis of dyes and pigments.
    • Methods of Application : The compound can be used in various ways in the synthesis of dyes and pigments, depending on the specific dye or pigment being produced.
    • Results or Outcomes : The use of 4-Bromo-3-nitropyridine in the synthesis of dyes and pigments can lead to the production of a variety of different colors and types of dyes and pigments.
  • Synthesis of 2-Substituted-5-Nitropyridines

    • Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize a series of 2-substituted-5-nitropyridines .
    • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
    • Results or Outcomes : A series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

    • Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize a series of 4-substituted-2-alkylamino-5-nitropyridines .
    • Methods of Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of 4-(3-bromopyridin-2-yl)morpholine

    • Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis .
    • Methods of Application : In chemical reactions, 4-Bromo-3-nitropyridine partakes in nucleophilic substitution reactions with amines .
    • Results or Outcomes : This leads to homoconjugation and bond cleavage .
  • Synthesis of Imidazo[4,5-c]pyridines

    • Summary of Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
    • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results or Outcomes : Imidazo[4,5-c]pyridines have been synthesized .
  • Synthesis of 5-Nitropyridine-2-sulfonic Acid

    • Summary of Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
    • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results or Outcomes : 5-Nitropyridine-2-sulfonic acid is synthesized .

Safety And Hazards

4-Bromo-3-nitropyridine is classified as a dangerous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This represents a promising direction for the safe scale-up of 4-nitropyridine synthesis .

properties

IUPAC Name

4-bromo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZNAGBWCCVHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376574
Record name 4-bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitropyridine

CAS RN

23056-44-2
Record name 4-bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-methoxy-3-nitropyridine (3.5 g) was added 48% hydrobromic acid (30 ml), and the solution was stirred overnight at 80° C. Toluene was added thereto followed by stirring. The solvent was evaporated in vacuo. To the total amount of the resulting 3-nitropyridin-4-ol (crude product) were added phosphorous oxybromide (20 g) and chloroform (30 ml), and the solution was stirred for 2 hours at 110° C. To the reaction mixture was added an ice, the solution was neutralized with aqueous ammonia, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, then filtered through silica gel, and the solvent was evaporated in vacuo to provide the title compound (2.6 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Slater - 2005 - etheses.dur.ac.uk
Many current therapeutic agents are based on a core structure consisting of a fused ring heteroaromatic polycyclic system. Methodology for the synthesis of a range of these structurally …
Number of citations: 4 etheses.dur.ac.uk

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